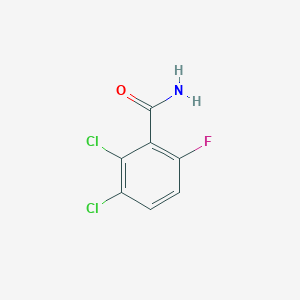

2,3-Dichloro-6-fluorobenzamide

Description

2,3-Dichloro-6-fluorobenzamide (CAS: 265330-98-1) is a halogen-substituted benzamide derivative with the molecular formula C₇H₃Cl₂FNO and a molecular weight of 222.01 g/mol. This compound features chlorine atoms at the 2- and 3-positions and a fluorine atom at the 6-position of the benzamide scaffold. Historically, it has been utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive amide group and halogen-driven electronic effects. However, commercial production of this compound is currently discontinued, though research-grade samples remain accessible .

Properties

IUPAC Name |

2,3-dichloro-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPOFWUOAGTTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,3-Dichloro-6-fluorobenzamide typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dichloro-6-fluorobenzonitrile.

Hydrolysis: The benzonitrile is hydrolyzed to form the corresponding benzamide. This reaction is usually carried out in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.

Industrial Production Methods:

Industrial production of 2,3-Dichloro-6-fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Hydrolysis: Large quantities of 2,3-dichloro-6-fluorobenzonitrile are hydrolyzed using industrial reactors.

Continuous Purification: The product is continuously purified using industrial-scale recrystallization or chromatography techniques to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions:

2,3-Dichloro-6-fluorobenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Substituted benzamides with various functional groups.

Reduction: 2,3-Dichloro-6-fluoroaniline.

Oxidation: 2,3-Dichloro-6-fluorobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

2,3-Dichloro-6-fluorobenzamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs with potential anticancer and antimicrobial properties. For instance, it has been utilized in the synthesis of novel compounds that target specific cancer pathways.

| Compound | Target Disease | Activity | Reference |

|---|---|---|---|

| Compound A | Liver Cancer | IC50 = 1.30 µM | |

| Compound B | Bacterial Infections | Significant Inhibition |

Material Science

Advanced Materials Development

In material science, 2,3-Dichloro-6-fluorobenzamide is used to develop advanced materials such as polymers and coatings. These materials exhibit enhanced chemical resistance and thermal stability, making them suitable for various industrial applications.

Biological Studies

Biochemical Assays

The compound acts as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms. It has demonstrated the ability to inhibit specific enzymes by binding to their active sites, thus blocking substrate access and catalytic activity.

Case Studies

-

Antiproliferative Effects on HepG2 Cells

- Study Overview: A study evaluated the antiproliferative effects of 2,3-Dichloro-6-fluorobenzamide on HepG2 liver cancer cells.

- Findings: The compound exhibited significant antiproliferative activity with an IC50 value of 1.30 µM.

- Implication: This indicates strong potential as a therapeutic candidate for liver cancer treatment.

-

Combination Therapy with Chemotherapeutics

- Study Overview: In vitro studies assessed the efficacy of combining 2,3-Dichloro-6-fluorobenzamide with standard chemotherapeutics like taxol.

- Findings: The combination therapy enhanced overall anticancer efficacy, suggesting a synergistic effect.

- Implication: This could lead to more effective treatment regimens for cancer patients.

Safety Profile

Toxicity assessments have indicated that 2,3-Dichloro-6-fluorobenzamide exhibits low cytotoxicity towards normal human cells (e.g., HEK-293). Initial studies show no significant adverse effects, making it a promising candidate for further clinical investigations.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

The following table summarizes critical differences between 2,3-Dichloro-6-fluorobenzamide and structurally related benzamides:

Key Observations:

Substituent Patterns and Reactivity :

- Unlike 2,3-Dichloro-6-fluorobenzamide, diflubenzuron and fluazuron incorporate fluorine at the 2- and 6-positions but lack chlorine substituents. Their biological activity (e.g., insecticidal properties) arises from the trifluoromethyl or pyridinyl extensions, enhancing target specificity .

- The tetrafluoro-chlorobenzoic acid derivative (CAS: 16583-08-7) shares multiple fluorine substituents but replaces the amide group with a carboxylic acid, altering its solubility and reactivity in synthetic pathways .

However, bulkier substituents (e.g., CF₃ in 2,3-Difluoro-6-trifluoromethylbenzamide) may hinder steric accessibility in enzyme-binding applications .

Commercial and Research Viability :

Biological Activity

2,3-Dichloro-6-fluorobenzamide is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

2,3-Dichloro-6-fluorobenzamide is a halogenated aromatic amide that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and biological properties, making it a valuable compound in drug development.

The biological activity of 2,3-Dichloro-6-fluorobenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking substrate access and catalytic activity. This inhibition can lead to altered metabolic pathways within cells.

- Signal Transduction Modulation : It may interfere with signal transduction pathways by modulating receptor activities or influencing downstream signaling molecules. Such interactions can affect cellular responses to external stimuli.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 2,3-Dichloro-6-fluorobenzamide. In vitro experiments demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung) | 10.8 | Disruption of cell cycle progression |

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

2,3-Dichloro-6-fluorobenzamide also displays antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Study 1: Anticancer Activity in Xenograft Models

In a recent study involving xenograft models of human breast cancer, administration of 2,3-Dichloro-6-fluorobenzamide resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 70% after four weeks of treatment.

Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that it effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.